2-(Cyclohexyloxy)-5-methyl-3-nitropyridine
CAS No.:
Cat. No.: VC13588455
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O3 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 2-cyclohexyloxy-5-methyl-3-nitropyridine |
| Standard InChI | InChI=1S/C12H16N2O3/c1-9-7-11(14(15)16)12(13-8-9)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
| Standard InChI Key | LYRZWAPKXUQPFB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1)OC2CCCCC2)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(N=C1)OC2CCCCC2)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characterization
Molecular Architecture
The compound’s structure centers on a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom. Substitutions at the 2-, 3-, and 5-positions introduce steric and electronic modifications:
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Cyclohexyloxy group (2-position): A bulky ether substituent that enhances lipophilicity and may influence crystalline packing.
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Nitro group (3-position): An electron-withdrawing moiety that polarizes the ring, affecting reactivity and solubility .
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Methyl group (5-position): A simple alkyl group that modestly increases hydrophobicity.
The SMILES notation (CC1=CC(=C(N=C1)OC2CCCCC2)N+[O−]) and InChIKey (LYRZWAPKXUQPFB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Synthesis and Manufacturing
Synthetic Routes
Although detailed protocols are proprietary, plausible pathways involve:
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Nitration of 2-(Cyclohexyloxy)-5-methylpyridine:
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Reagents: Concentrated HNO₃/H₂SO₄ mixture.
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Conditions: Controlled temperatures (0–5°C) to minimize side reactions.
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Mechanism: Electrophilic aromatic substitution at the 3-position, directed by the electron-donating cyclohexyloxy group.
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Purification Techniques:
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Recrystallization: From ethanol/water mixtures to remove unreacted starting materials.
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Column Chromatography: Silica gel with ethyl acetate/hexane eluents for high-purity isolates.
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Industrial-Scale Production
Optimized processes may employ:
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Continuous Flow Reactors: Enhance heat transfer and reaction control during nitration.
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Quality Control Metrics: HPLC purity >98%, residual solvent limits per ICH guidelines.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Molar Mass | 236.27 g/mol | Mass spectrometry |
| Melting Point | Not reported | — |
| Solubility in Water | Low | Estimated via LogP |
| LogP (Partition Coefficient) | ~2.5 (predicted) | Computational modeling |
The nitro group reduces aqueous solubility, while the cyclohexyloxy moiety enhances organic solvent compatibility (e.g., dichloromethane, acetone).
Research Directions and Challenges
Mechanistic Studies
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Nitro Group Reduction: Catalytic hydrogenation to amines for subsequent functionalization.
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Structure-Activity Relationships (SAR): Modifying substituents to optimize bioavailability.
Regulatory Considerations
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REACH Compliance: Data on ecotoxicity and persistence required for industrial use.
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